molecular formula C14H21NO B4004942 3-methyl-1-(2-phenoxyethyl)piperidine

3-methyl-1-(2-phenoxyethyl)piperidine

Cat. No.: B4004942
M. Wt: 219.32 g/mol
InChI Key: HDQGOSUKOKDLIM-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenoxyethyl)piperidine is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methyl group at the third position and a 2-phenoxyethyl group attached to the first position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-phenoxyethyl)piperidine typically involves the following steps:

  • Phenol Activation: Phenol is first activated using a suitable reagent such as thionyl chloride to form phenol chloride.

  • Nucleophilic Substitution: The activated phenol chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to facilitate nucleophilic substitution.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(2-phenoxyethyl)piperidine can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline)

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, aldehydes, or carboxylic acids

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of alkylated or amino-substituted derivatives

Scientific Research Applications

3-Methyl-1-(2-phenoxyethyl)piperidine has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-1-(2-phenoxyethyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Methyl-1-(2-phenoxyethyl)piperidine

  • 1-(2-phenoxyethyl)piperidine

  • 3-methylpiperidine

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Properties

IUPAC Name

3-methyl-1-(2-phenoxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-6-5-9-15(12-13)10-11-16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGOSUKOKDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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